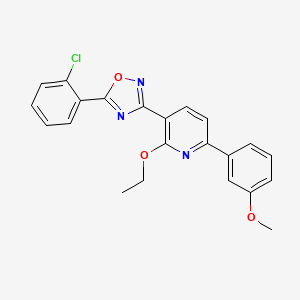
5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. It has also been shown to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound can be used to investigate various biological pathways and processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal concentration and exposure time to minimize potential toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole. One possible direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to study its potential use in combination therapy for the treatment of cancer or inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and exposure time for this compound to minimize potential toxicity.
Synthesemethoden
The synthesis of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzohydrazide with 2-ethoxy-6-(3-methoxyphenyl)pyridine-3-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting intermediate is then cyclized with acetic anhydride and sodium acetate to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole in scientific research are diverse. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-3-[2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-3-28-21-17(11-12-19(24-21)14-7-6-8-15(13-14)27-2)20-25-22(29-26-20)16-9-4-5-10-18(16)23/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJARDFAVDNUUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C3=NOC(=N3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)
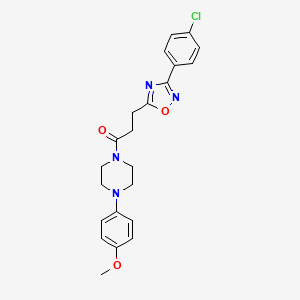
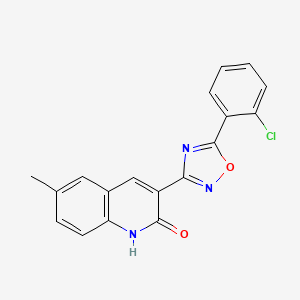

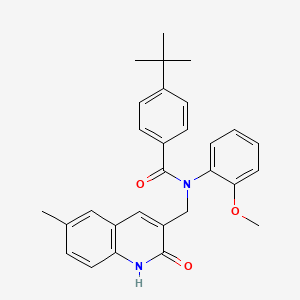

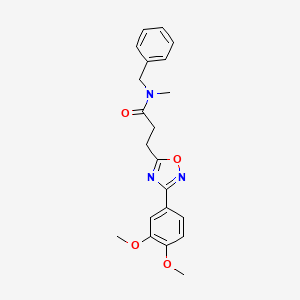
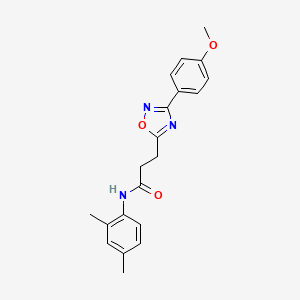
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)

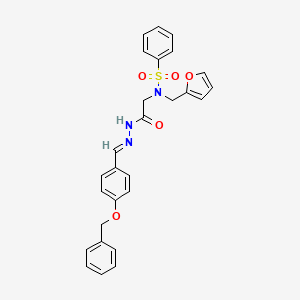

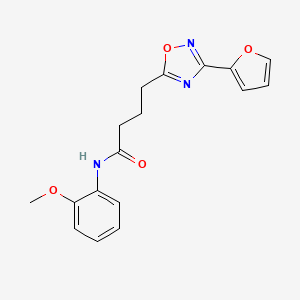
![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)